Home > Products > Screening Compounds P63802 > Genfatinib-d3 (Imatinib-d3)
Genfatinib-d3 (Imatinib-d3) -

Genfatinib-d3 (Imatinib-d3)

Catalog Number: EVT-1201401
CAS Number:
Molecular Formula: C29H31N7O
Molecular Weight: 496.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Genfatinib-d3 (Imatinib-d3) is a deuterated analog of Genfatinib (Imatinib), a tyrosine kinase inhibitor widely used in the treatment of chronic myeloid leukemia (CML). In scientific research, Imatinib-d3 serves primarily as an internal standard for mass spectrometry-based quantification of Imatinib in biological samples. [] Utilizing a deuterated analog like Imatinib-d3 enhances the accuracy and reliability of Imatinib quantification by minimizing analytical variability and matrix effects. This is crucial for pharmacokinetic studies, drug interaction assessments, and therapeutic drug monitoring. [, ]

Imatinib Mesylate (Imatinib)

    Compound Description: Imatinib mesylate, also known as STI571 or Gleevec, is a tyrosine kinase inhibitor (TKI) widely used for the treatment of chronic myeloid leukemia (CML) and other malignancies. It acts by inhibiting the BCR-ABL1 fusion gene product, a constitutively active tyrosine kinase responsible for the pathogenesis of CML. Imatinib has shown remarkable clinical efficacy in inducing long-term remissions in CML patients. [, , , , , , , , , , , , , , , , , , , , , , , ]

    Relevance: Imatinib is the parent compound of Genfatinib-d3 (Imatinib-d3). Genfatinib-d3 is a deuterated analog of imatinib, meaning that three hydrogen atoms in the imatinib structure are replaced with deuterium atoms. This isotopic substitution does not significantly alter the chemical properties of the compound but is useful for analytical purposes such as pharmacokinetic studies. [, ]

Nilotinib

    Compound Description: Nilotinib (Tasigna®) is a second-generation TKI developed to overcome resistance to imatinib in CML. It exhibits increased potency and selectivity for BCR-ABL1 compared to imatinib, demonstrating efficacy against a broader spectrum of BCR-ABL1 mutations. [, ]

    Relevance: Nilotinib shares structural similarities with Genfatinib-d3 (Imatinib-d3) as both belong to the same class of tyrosine kinase inhibitors and possess a core phenylpyrimidine scaffold. The structural differences confer distinct pharmacological properties and sensitivities to BCR-ABL1 mutations. [, , ]

Dasatinib

    Compound Description: Dasatinib is another second-generation TKI used in the treatment of imatinib-resistant CML. Like nilotinib, dasatinib exhibits increased potency against BCR-ABL1 compared to imatinib, targeting a wider range of mutations. [, ]

    Relevance: Although structurally distinct from Genfatinib-d3 (Imatinib-d3), dasatinib belongs to the same therapeutic class of tyrosine kinase inhibitors. Both compounds target the BCR-ABL1 kinase, but their different chemical structures contribute to their individual pharmacological profiles. [, ]

Inecalcitol (19-nor-14-epi-23-yne-1,25(OH)2D3)

    Compound Description: Inecalcitol (ICC) is a synthetic vitamin D3 analog with potent antitumor activity. Studies have shown that inecalcitol can synergize with TKIs, including imatinib, to inhibit the growth of CML progenitor and stem cells. [, , ]

    Relevance: While not structurally related to Genfatinib-d3 (Imatinib-d3), inecalcitol exhibits synergistic effects with imatinib in treating CML. This highlights the potential for combination therapies targeting different aspects of CML pathogenesis, such as combining a TKI with a differentiating agent like inecalcitol. [, , ]

Calcitriol (1,25-dihydroxyvitamin D3)

    Compound Description: Calcitriol is the hormonally active form of vitamin D3, playing a crucial role in calcium homeostasis and bone metabolism. Several studies have investigated the potential influence of TKIs, including imatinib, on vitamin D3 metabolism and the potential consequences for bone health in CML patients. [, , , , , , ]

    Relevance: Although not structurally related to Genfatinib-d3 (Imatinib-d3), calcitriol and its metabolic pathway are affected by imatinib treatment. Imatinib has been shown to interfere with vitamin D3 metabolism, potentially contributing to bone-related side effects observed in some patients undergoing TKI therapy. [, , , , , , ]

Source

Genfatinib-d3 is synthesized from Imatinib, which is derived from the quinazoline family of compounds. The incorporation of deuterium is achieved through specific synthetic routes that replace hydrogen atoms with deuterium, a heavier isotope. This modification can influence the drug's metabolic pathways and potentially improve its therapeutic efficacy.

Classification

Genfatinib-d3 falls under the classification of small molecule inhibitors and is categorized as an antineoplastic agent. It functions by inhibiting specific tyrosine kinases involved in cancer cell proliferation and survival.

Synthesis Analysis

Methods

The synthesis of Genfatinib-d3 typically involves:

  1. Starting Material: The synthesis begins with Imatinib.
  2. Deuteration Process: Deuterated reagents are used to selectively replace hydrogen atoms with deuterium. This can be done using methods such as:
    • Deuterated Solvents: Utilizing solvents like deuterated dimethyl sulfoxide during reactions.
    • Catalytic Hydrogenation: Employing catalysts that facilitate the incorporation of deuterium into specific sites on the Imatinib molecule.

Technical Details

The synthetic pathway may include multiple steps, such as:

  • Protection and deprotection of functional groups to ensure selective reactions.
  • Purification processes like chromatography to isolate Genfatinib-d3 from by-products and unreacted materials.
Molecular Structure Analysis

Structure

Genfatinib-d3 retains the core structure of Imatinib but features deuterium at specific positions. The molecular formula can be represented as C22H24D3N7O2S, where D indicates deuterium.

Data

  • Molecular Weight: Approximately 399.59 g/mol.
  • Structural Formula: The structure consists of a quinazoline ring fused with a pyrimidine moiety, along with an imide functional group.
Chemical Reactions Analysis

Reactions

Genfatinib-d3 undergoes various chemical reactions typical for small molecules, including:

  1. Metabolic Reactions:
    • Cytochrome P450-mediated oxidation, where the presence of deuterium may alter the reaction kinetics.
    • Conjugation reactions leading to glucuronides or sulfates.
  2. Stability Studies:
    • Assessing thermal and photostability compared to non-deuterated Imatinib.

Technical Details

The incorporation of deuterium can lead to changes in reaction rates due to the kinetic isotope effect, which may enhance its stability and reduce metabolic degradation.

Mechanism of Action

Process

Genfatinib-d3 acts primarily by inhibiting BCR-ABL tyrosine kinase activity, which is crucial for the proliferation of cancer cells in chronic myeloid leukemia. The binding affinity may be enhanced due to altered electronic properties from deuteration.

Data

  • Binding Affinity: Studies indicate that Genfatinib-d3 has comparable or improved binding affinity for BCR-ABL compared to its non-deuterated counterpart.
  • Cellular Effects: In vitro studies demonstrate reduced cell proliferation in cancer cell lines treated with Genfatinib-d3.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration, leading to prolonged half-life in biological systems.
  • pH Sensitivity: Stability may vary with pH levels; optimal storage conditions are generally at controlled temperatures away from light.
Applications

Scientific Uses

Genfatinib-d3 is primarily utilized in research settings for:

  • Pharmacokinetic Studies: Investigating absorption, distribution, metabolism, and excretion profiles compared to standard Imatinib.
  • Mechanistic Studies: Understanding the role of tyrosine kinases in cancer biology and evaluating new therapeutic strategies.
  • Development of Novel Therapeutics: As a lead compound for designing new inhibitors with improved efficacy and safety profiles.

Properties

Product Name

Genfatinib-d3 (Imatinib-d3)

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide

Molecular Formula

C29H31N7O

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3

InChI Key

KTUFNOKKBVMGRW-BMSJAHLVSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Synonyms

4-[[4-(methyl-d3)-1-piperazinyl]methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide; CGP 57148-d3

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.